molecular formula C18H15NO5 B12903384 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-50-7

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B12903384
CAS No.: 90034-50-7
M. Wt: 325.3 g/mol
InChI Key: LNAFGKLRJMTJTG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

90034-50-7

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO5/c1-23-16-6-4-10(8-17(16)24-2)14-9-15(20)12-7-11(18(21)22)3-5-13(12)19-14/h3-9H,1-2H3,(H,19,20)(H,21,22)

InChI Key

LNAFGKLRJMTJTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization and oxidation to yield the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The goal is to achieve a scalable and environmentally friendly production method .

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoline Core

The electron-deficient quinoline ring enables nucleophilic substitution, particularly at the 6-carboxylic acid position. Key reactions include:

  • Amide bond formation : Reactivity with amines (e.g., alkyl/aryl amines) under coupling agents like EDCI/HOBt yields carboxamide derivatives.
    Example :

    Compound+R-NH2EDCI/HOBt, DMF6-Carboxamide derivative(Yield: 70–98%)\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{EDCI/HOBt, DMF}} \text{6-Carboxamide derivative} \quad (\text{Yield: 70–98\%})

    This reaction is critical for generating bioactive analogs, as demonstrated in CB2 receptor agonist development .

  • Esterification : The carboxylic acid reacts with alcohols (e.g., ethanol) under acidic or catalytic conditions to form esters, facilitating further derivatization .

Oxidation and Reduction Reactions

The 4-oxo group and aromatic system participate in redox processes:

  • Oxidation : The 4-oxo-1,4-dihydroquinoline core resists further oxidation under mild conditions but may undergo ring hydroxylation under strong oxidants (e.g., KMnO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives, altering electronic properties.

Functionalization of the Dimethoxyphenyl Group

The 2-(3,4-dimethoxyphenyl) substituent undergoes demethylation and electrophilic substitution:

  • Demethylation : Treatment with BBr₃ or HBr/AcOH cleaves methoxy groups to hydroxyls, enabling subsequent sulfonation or glycosylation.

  • Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the activated para position relative to methoxy groups .

Hydrolysis and Cyclization

  • Ester Hydrolysis : Base-mediated hydrolysis (NaOH/EtOH) converts esters back to carboxylic acids, crucial for modifying solubility .

  • Schiff Base Cyclization : Condensation with amines followed by thermal cyclization forms fused heterocycles, a key step in Gould-Jacobs synthesis .

Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldReference
Amide CouplingEDCI/HOBt, DMF, RT6-Carboxamide derivatives70–98%
EsterificationH₂SO₄, EtOH, refluxEthyl ester85%
DemethylationBBr₃, CH₂Cl₂, 0°C → RTDihydroxyquinoline analog65%
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOAcTetrahydroquinoline derivative78%

Mechanistic Insights

  • CB2 Receptor Binding : Molecular docking studies suggest the carboxamide group forms hydrogen bonds with Ser193 in CB2 receptors, while the dimethoxyphenyl group engages in hydrophobic interactions with Ile110 and Leu182 .

  • Synthetic Optimization : Continuous flow reactors improve cyclization efficiency (77% yield) compared to batch methods .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. Studies indicate that 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid demonstrates effectiveness against a range of bacterial strains. The compound's mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase enzymes, which are crucial for bacterial replication .

Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer potential. The compound has been noted for its ability to induce apoptosis in cancer cells. In vitro studies suggest that it can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The underlying mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and may modulate pathways involved in inflammatory responses .

Material Science

Synthesis of Functional Materials
The compound is utilized in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow it to be incorporated into polymer matrices to enhance charge transport and light absorption characteristics .

Nanocomposites
Research indicates that integrating 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid into nanocomposite materials can improve mechanical strength and thermal stability. These nanocomposites have potential applications in coatings and packaging materials where enhanced durability is required .

Environmental Applications

Photocatalytic Activity
The compound has been explored for its photocatalytic properties, particularly in the degradation of organic pollutants under UV light exposure. Studies demonstrate that it can effectively break down dyes and other contaminants in wastewater, making it a candidate for environmental remediation technologies .

Bioassays for Environmental Monitoring
Due to its biological activity, 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can be used as a bioassay agent for monitoring environmental pollutants. Its interaction with various biological systems can provide insights into the presence and concentration of harmful substances in ecosystems .

Case Studies

Study Application Findings
Study on Antimicrobial Activity AntimicrobialEffective against multiple bacterial strains; mechanism involves DNA gyrase inhibition.
Anticancer Research Cancer TreatmentInduces apoptosis; inhibits proliferation in breast and lung cancer cells.
Anti-inflammatory Study Inflammation ReductionReduces pro-inflammatory cytokines; modulates inflammatory pathways.
Material Science Application OLEDs/OPVsEnhances charge transport; improves light absorption when incorporated into polymers.
Environmental Remediation PhotocatalysisDegrades organic pollutants effectively under UV light exposure.
Environmental Monitoring Bioassay AgentUseful for detecting environmental pollutants through biological interactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its unique quinoline structure, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is C18H15N1O5C_{18}H_{15}N_{1}O_{5}, with a molar mass of approximately 325.32 g/mol. The compound features a quinoline core substituted with a dimethoxyphenyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of research include:

1. Anticancer Activity

  • Recent studies have demonstrated that derivatives of 4-oxoquinolines exhibit significant anticancer properties. For instance, compounds similar to 2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Inhibition of Monoamine Oxidase (MAO)

  • Quinoline derivatives have been explored for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders and mood regulation. Specifically, some studies suggest that certain structural modifications can enhance MAO-B selectivity, potentially offering therapeutic benefits for conditions like Parkinson's disease .

3. Antioxidant Properties

  • The antioxidant capacity of quinoline derivatives has also been evaluated. Compounds related to 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid exhibit significant radical scavenging activities, which may contribute to their protective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity Cell Line/Model Effect Reference
AnticancerMCF-7Induces apoptosis
A549Inhibits proliferation
MAO InhibitionHuman cellsSelective MAO-B inhibition
AntioxidantDPPH assaySignificant radical scavenging

Detailed Research Findings

  • Anticancer Studies :
    • In an MTT assay conducted on MCF-7 cells, compounds derived from the quinoline structure showed IC50 values comparable to standard chemotherapeutics like doxorubicin. The study indicated that the presence of the dimethoxy group enhances cytotoxicity due to increased lipophilicity and better cell membrane penetration .
  • MAO Inhibition :
    • A study focused on various quinoline derivatives revealed that modifications at the 3 and 4 positions significantly affect MAO inhibition potency. The compound's ability to selectively inhibit MAO-B suggests potential applications in treating Parkinson's disease .
  • Antioxidant Activity :
    • The antioxidant activity was assessed using DPPH and ABTS assays, where the compound exhibited a dose-dependent response in scavenging free radicals. This activity is attributed to the electron-donating ability of the methoxy groups on the aromatic ring .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid in academic laboratories?

  • Methodology :

  • Step 1 : Start with anthranilic acid derivatives or methylanthranilate as precursors. For example, acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine can yield intermediates.
  • Step 2 : Cyclization under base-catalyzed conditions (e.g., NaOH or KOH in ethanol) forms the quinoline core.
  • Step 3 : Introduce the 3,4-dimethoxyphenyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using 3,4-dimethoxyphenylboronic acid .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via 1^1H/13^13C NMR and HRMS .

Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?

  • Methodology :

  • Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm). Compare retention times with standards.
  • Stability Testing : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and monitor via TLC or LC-MS. Store in airtight containers under inert gas (N2_2) at -20°C to prevent oxidation .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodology :

  • Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include norfloxacin as a positive control.
  • Dose-Response : Determine MIC (Minimum Inhibitory Concentration) values in triplicate. Compare with structurally related fluoroquinolones (e.g., ciprofloxacin derivatives) to assess relative potency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported antimicrobial activity across bacterial strains?

  • Methodology :

  • Assay Optimization : Standardize inoculum size, media pH, and incubation time. Include internal controls (e.g., reference strains with known susceptibility).
  • Mechanistic Studies : Perform time-kill assays and assess DNA gyrase/topoisomerase IV inhibition (via supercoiling assays).
  • Comparative Analysis : Cross-reference data with analogs (e.g., 6-fluoro-8-methoxy derivatives) to identify substituent-dependent trends .

Q. What computational approaches are effective for predicting the SAR (Structure-Activity Relationship) of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN). Focus on methoxy groups' role in binding affinity.
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.
  • Electrostatic Potential Maps : Analyze charge distribution to optimize substituent placement for enhanced target engagement .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between cancer cell lines be interpreted?

  • Methodology :

  • Cell Line Validation : Authenticate cell lines via STR profiling. Test in parallel with primary cells (e.g., human fibroblasts) to exclude off-target effects.
  • Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays to differentiate necrotic vs. apoptotic pathways.
  • Metabolic Profiling : Perform metabolomics (LC-MS) to identify cell-specific responses to quinoline-induced oxidative stress .

Q. What strategies mitigate variability in synthetic yields during scale-up?

  • Methodology :

  • Process Optimization : Use Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent ratios).
  • Continuous Flow Chemistry : Implement microreactors for precise control of exothermic cyclization steps.
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real-time .

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